molecular formula C10H5F6N3O2S2 B3129622 3-(trifluoromethyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide CAS No. 339103-79-6

3-(trifluoromethyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide

Cat. No. B3129622
CAS RN: 339103-79-6
M. Wt: 377.3 g/mol
InChI Key: JIEQGKOXHGRTFO-UHFFFAOYSA-N
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Description

3-(trifluoromethyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide is a useful research compound. Its molecular formula is C10H5F6N3O2S2 and its molecular weight is 377.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Systems with Analgesic and Anti-inflammatory Properties

Research on heterocyclic systems containing triazole and thiadiazole fragments, such as 3-(trifluoromethyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide, highlights their potential as significant sources of analgesic and/or anti-inflammatory agents. These compounds exhibit high selectivity, low toxicity, and effects comparable to standard drugs, underlining their promise in medicinal chemistry (Koval et al., 2022).

Organic Optoelectronics

In the realm of organic optoelectronics, materials based on benzo[1,2-c;4,5-c′]bis[1,2,5]thiadiazole, which share structural similarities with the compound , have been reviewed for their synthetic pathways and computational studies. These materials, characterized by their open-shell biradical nature, offer promising directions for future research in organic optoelectronics (Tam & Wu, 2015).

Synthesis and Biological Significance of Heterocyclic Compounds

The compound's structural moiety, thiadiazole, is noted for its extensive pharmacological activities, including antimicrobial, antifungal, anticancer, anticonvulsant, and more. The synthesis and exploration of thiadiazole derivatives, including those with trifluoromethyl groups, continue to contribute valuable insights into the development of new therapeutic agents with enhanced biological activities (Verma et al., 2019).

Antimicrobial Activity of Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives, including those similar to this compound, have been recognized for their significant antimicrobial properties. These compounds have shown a wide range of biological activities, making them a focal point in the search for new antimicrobial agents (Alam, 2018).

properties

IUPAC Name

3-(trifluoromethyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F6N3O2S2/c11-9(12,13)5-2-1-3-6(4-5)23(20,21)19-8-18-17-7(22-8)10(14,15)16/h1-4H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIEQGKOXHGRTFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=NN=C(S2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F6N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701129537
Record name 3-(Trifluoromethyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701129537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

339103-79-6
Record name 3-(Trifluoromethyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339103-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoromethyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701129537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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